molecular formula C13H20N2O B15252405 [2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine

[2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine

Cat. No.: B15252405
M. Wt: 220.31 g/mol
InChI Key: LDYZMXLDCPUKFZ-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine: is an organic compound that belongs to the class of methoxyphenyl derivatives. This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a methyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine typically involves the reaction of 4-methoxybenzylamine with 1-methylpyrrolidine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted methoxyphenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of more complex molecules.

Biology: This compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors. It is used in research to understand its effects on cellular processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be investigated for its efficacy in treating certain medical conditions or as a lead compound for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of [2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

    [4-Methoxyphenyl)methanamine: A structurally related compound with similar chemical properties.

    [4-Methoxyphenyl)acryloyl]phenoxy)butyl 2-Hydroxybenzoate: Another methoxyphenyl derivative with distinct biological activities.

    (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: A compound with similar functional groups but different structural arrangement.

Uniqueness: The uniqueness of [2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine lies in its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other methoxyphenyl derivatives.

Biological Activity

[2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine is a pyrrolidine derivative notable for its structural features, including a methoxy-substituted phenyl group. This compound has garnered attention in pharmacology due to its potential biological activities, particularly its interactions with neurotransmitter systems and possible therapeutic applications.

Structural Characteristics

The compound can be represented structurally as follows:

C13H19N(Molecular Weight 205 30 g mol)\text{C}_{13}\text{H}_{19}\text{N}\quad (\text{Molecular Weight 205 30 g mol})

The presence of the pyrrolidine ring and the methoxyphenyl group suggests a variety of pharmacological properties, including psychoactive effects.

1. Neuropharmacological Effects

Preliminary studies indicate that compounds with similar structures often exhibit neuroprotective properties. Research suggests that this compound may interact with neurotransmitter receptors, potentially influencing conditions such as anxiety and depression.

Case Study : A study on related pyrrolidine derivatives demonstrated significant neuroprotective effects in animal models of neurodegenerative diseases, suggesting that this compound could have similar benefits.

2. Antioxidant Properties

The compound's structure implies potential antioxidant activity. Compounds with methoxy groups have been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases.

Compound Activity Reference
This compoundAntioxidantPreliminary Studies
4-MethoxyamphetamineStimulantLiterature Review

Understanding the mechanism of action for this compound involves examining its interactions with biological targets. Interaction studies utilizing computational methods have indicated potential binding affinities with neurotransmitter receptors and enzymes involved in metabolic pathways.

Synthesis Approaches

The synthesis of this compound can be achieved through various chemical reactions, optimizing conditions to enhance yield and purity:

  • Pyrrolidine Formation : Utilizing appropriate amine precursors.
  • Substitution Reactions : Introducing the methoxy group onto the phenyl ring.
  • Final Coupling : Combining the components to form the target compound.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine

InChI

InChI=1S/C13H20N2O/c1-15-8-7-11(9-14)13(15)10-3-5-12(16-2)6-4-10/h3-6,11,13H,7-9,14H2,1-2H3

InChI Key

LDYZMXLDCPUKFZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1C2=CC=C(C=C2)OC)CN

Origin of Product

United States

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